molecular formula C19H25ClO4 B1237659 Isochromophilone III CAS No. 167173-89-9

Isochromophilone III

Cat. No. B1237659
CAS RN: 167173-89-9
M. Wt: 352.8 g/mol
InChI Key: GJRRBURMULHWIH-WPHCLLNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isochromophilone III is a natural product found in Penicillium multicolor and Penicillium sclerotiorum with data available.

Scientific Research Applications

Isochromophilone III as an ACAT Inhibitor

Isochromophilone III, along with other isochromophilones, was isolated from the culture broth of Penicillium multicolor and identified as an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT) (Arai et al., 1995). ACAT plays a crucial role in cholesterol metabolism, and its inhibition could have therapeutic implications in diseases related to cholesterol management.

Inhibition of gp120-CD4 Binding

Isochromophilones I and II, close relatives of Isochromophilone III, were found to inhibit gp120-CD4 binding, a critical interaction in HIV infection (Matsuzaki et al., 1995). This suggests a potential avenue for research into HIV treatment or prevention using compounds similar to Isochromophilone III.

Novel GABA-Containing Metabolite

Isochromophilone IX, related to Isochromophilone III, was discovered as a novel γ-amino butyric acid (GABA) containing metabolite (Michael et al., 2003). The presence of GABA in this compound class could have implications for neurological research and the treatment of neurological disorders.

Antimalarial and Antimycobacterial Activities

Compounds closely related to Isochromophilone III, such as epi-isochromophilone III, showed antimalarial activity against Plasmodium falciparum and antimycobacterial activity against Mycobacterium tuberculosis (Hemtasin et al., 2016). This indicates the potential of isochromophilones in the treatment of infectious diseases.

Inhibitory Activities of Analogues

Synthesis of isochromophilone analogues has been explored to understand their inhibitory activities against gp120-CD4 binding (Sun et al., 1996). Research in this area could lead to the development of novel therapeutic agents.

Cytotoxic Activities

Isochromophilones A-F, structurally similar to Isochromophilone III, exhibited cytotoxic activities against various renal carcinoma cell lines (Luo et al., 2018). This indicates the potential use of isochromophilones in cancer research and treatment.

properties

CAS RN

167173-89-9

Product Name

Isochromophilone III

Molecular Formula

C19H25ClO4

Molecular Weight

352.8 g/mol

IUPAC Name

(7R,8R,8aR)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8,8a-dihydro-1H-isochromen-6-one

InChI

InChI=1S/C19H25ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-9,11,15,17,21,23H,5,10H2,1-4H3/b7-6+,12-8+/t11-,15-,17+,19+/m0/s1

InChI Key

GJRRBURMULHWIH-WPHCLLNESA-N

Isomeric SMILES

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]([C@@H]([C@H]2CO1)O)(C)O)Cl

SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)O)(C)O)Cl

Canonical SMILES

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)O)(C)O)Cl

synonyms

7-deacetyl-1,O(8),8,8a-tetrahydro-7-epi-sclerotiorin
isochromophilone III

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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